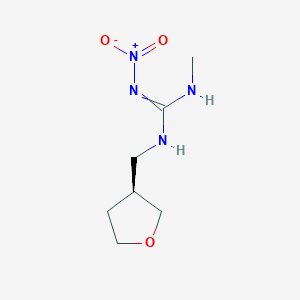
Doxofylline-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxofylline-d4 is a deuterated compound of Doxofylline, a methylxanthine derivative with a dioxolane group in position 7. Doxofylline is primarily used in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Doxofylline .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Doxofylline involves the condensation reaction of theophylline with halogenated acetaldehyde dimethyl acetal in the presence of an acid-binding agent in a polar solvent . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Doxofylline-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the deuterated compound. The production is carried out under stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Doxofylline-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Aplicaciones Científicas De Investigación
Doxofylline-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Doxofylline in the body.
Drug-Protein Interaction Studies: Used to investigate the binding mechanisms of Doxofylline with various proteins, such as lysozyme.
Comparative Efficacy Studies: Used to compare the efficacy and safety profile of Doxofylline with other similar compounds, such as theophylline.
Mecanismo De Acción
Doxofylline exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in cyclic adenine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and bronchodilation . Unlike other xanthine derivatives, Doxofylline does not significantly bind to adenosine receptors, which accounts for its better safety profile .
Comparación Con Compuestos Similares
Doxofylline-d4 is often compared with other xanthine derivatives, such as:
Theophylline: Similar efficacy but Doxofylline has a better safety profile.
Aminophylline: Doxofylline shows comparable efficacy but better safety.
Bamiphylline: Doxofylline has significantly better efficacy and comparable safety.
These comparisons highlight the unique properties of this compound, making it a valuable compound in both clinical and research settings.
Propiedades
Fórmula molecular |
C11H14N4O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
Clave InChI |
HWXIGFIVGWUZAO-KHORGVISSA-N |
SMILES isomérico |
[2H]C1(C(OC(O1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)([2H])[2H])[2H] |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




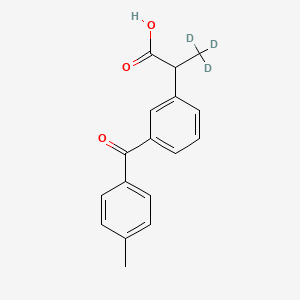
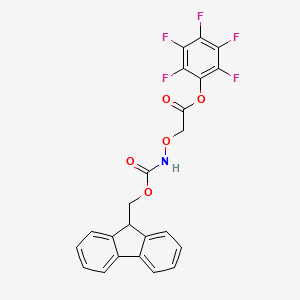

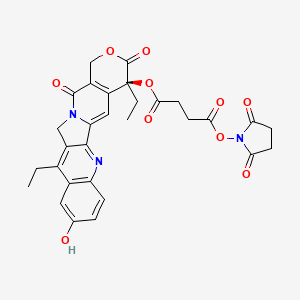
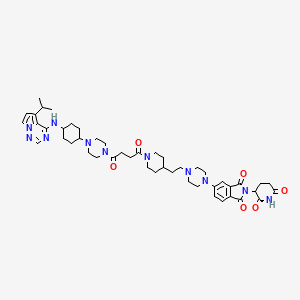
![[3-[Hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12418586.png)
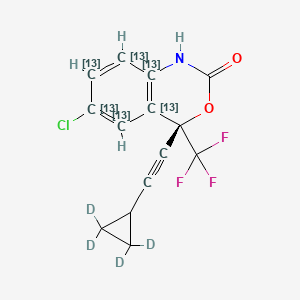
![[4-[5-amino-6-[4-(trifluoromethyl)phenyl]pyrazin-2-yl]phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B12418601.png)


